Butoxycaine

描述

Historical Development and Chemical Classification

Butoxycaine, first synthesized in 1946 by Christiansen and Harris, emerged as part of efforts to develop ester-based local anesthetics with improved efficacy and stability. Its preparation involved the reaction of p-butoxybenzoyl chloride with β-diethylaminoethanol, marking a significant advancement in the structural diversification of benzoic acid derivatives for anesthetic applications. Subsequent studies by Reynaud et al. (1967) and Büchi et al. (1968) further refined its synthesis and characterized its pharmacological profile, solidifying its position within the ester class of local anesthetics.

The compound’s development paralleled broader trends in mid-20th-century medicinal chemistry, where ester linkages were strategically employed to balance lipid solubility and hydrolytic stability. Unlike earlier ester anesthetics such as procaine, this compound incorporated a butoxy group at the para position of the benzoic acid moiety, enhancing its membrane permeability and duration of action.

Nomenclature and Structural Identification

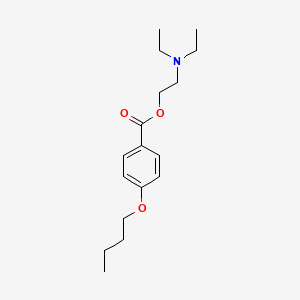

This compound is systematically named 2-(diethylamino)ethyl 4-butoxybenzoate , reflecting its ester linkage between 4-butoxybenzoic acid and 2-diethylaminoethanol. Its molecular formula, C₁₇H₂₇NO₃ , corresponds to a molecular weight of 293.4 g/mol . The compound’s structure features three distinct regions:

- A butoxy substituent (-O-C₄H₉) at the para position of the aromatic ring.

- A benzoate ester group (-CO-O-) linking the aromatic system to the amino alcohol.

- A diethylamino terminal group (-N(C₂H₅)₂) conferring cationic character at physiological pH.

The SMILES notation CCCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC encapsulates its connectivity, while its InChIKey (QNIUOGIMJWORNZ-UHFFFAOYSA-N ) provides a unique identifier for computational studies.

Position in Chemical Taxonomy of Anesthetic Compounds

This compound belongs to the ester class of local anesthetics , distinguished by their hydrolyzable ester bonds and metabolic reliance on plasma cholinesterases. This classification contrasts with amide-type anesthetics (e.g., lidocaine), which exhibit greater metabolic stability and fewer allergenic byproducts.

Within the ester subgroup, this compound shares structural homology with procaine and tetracaine , all featuring a benzoic acid core. However, its para-butoxy group confers distinct physicochemical properties:

| Property | This compound | Procaine | Tetracaine |

|---|---|---|---|

| Aromatic Substituent | p-Butoxy | p-Amino | p-Butyl |

| Ester Linkage | Benzoate | Benzoate | Aminobenzoate |

| Amino Alcohol | Diethylaminoethyl | Diethylaminoethyl | Butylpiperidine |

| Molecular Weight (g/mol) | 293.4 | 236.3 | 264.4 |

| Primary Use | Local anesthesia | Infiltration anesthesia | Surface anesthesia |

The compound’s mechanism involves sodium channel blockade via its protonated amino group, which binds to voltage-gated channels and inhibits neuronal depolarization. This action is reversible and concentration-dependent, aligning with general ester anesthetic behavior.

Structurally, this compound bridges the gap between short-acting esters (e.g., procaine) and long-acting agents (e.g., tetracaine), offering intermediate duration due to balanced lipid solubility and protein binding. Its inclusion in chemical taxonomies underscores the importance of substituent engineering in optimizing anesthetic pharmacokinetics.

Structure

3D Structure

属性

IUPAC Name |

2-(diethylamino)ethyl 4-butoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-4-7-13-20-16-10-8-15(9-11-16)17(19)21-14-12-18(5-2)6-3/h8-11H,4-7,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIUOGIMJWORNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870957 | |

| Record name | 2-(Diethylamino)ethyl 4-butoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3772-43-8 | |

| Record name | Butoxycaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)ethyl 4-butoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTOXYCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89M880K35B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

合成路线和反应条件: 丁氧卡因可以通过4-丁氧基苯甲酸与2-(二乙氨基)乙醇的酯化反应合成 。该反应通常涉及使用酸催化剂来促进酯化过程。反应条件包括保持受控的温度和pH值,以确保酯键的有效形成。

工业生产方法: 在工业环境中,丁氧卡因是使用大型酯化反应器生产的。该过程涉及连续添加反应物和去除副产物,以使反应完成。 然后通过蒸馏或重结晶对产品进行纯化,以获得高纯度的丁氧卡因 。

化学反应分析

Hydrolysis Reactions

Butoxycaine undergoes hydrolysis due to its ester moiety. The reaction proceeds via acid- or base-catalyzed mechanisms:

Acidic Hydrolysis :

In the presence of HCl or H₂SO₄, the ester bond cleaves to yield 4-butoxybenzoic acid and 2-(diethylamino)ethanol as products .

Basic Hydrolysis :

Under alkaline conditions (e.g., NaOH), the reaction produces the sodium salt of 4-butoxybenzoic acid and 2-(diethylamino)ethanol .

Reaction Mechanism:

-

Nucleophilic attack by water (acidic) or hydroxide (basic) on the ester carbonyl.

-

Formation of a tetrahedral intermediate.

-

Cleavage of the ester bond to release the carboxylic acid (or its salt) and alcohol.

Oxidation Reactions

The tertiary amine group in this compound can undergo oxidation. Copper-based catalysts, such as Cu(II)-phenoxyl complexes, facilitate the oxidation of amines to nitroso or hydroxylamine derivatives under aerobic conditions . For example:

Kinetic studies indicate that oxidation rates depend on solvent polarity and catalyst design .

Comparative Reactivity Analysis

The table below contrasts this compound’s reactivity with structurally related compounds:

| Compound | Functional Groups | Dominant Reactions | Key Products |

|---|---|---|---|

| This compound | Ester, tertiary amine | Hydrolysis, oxidation | 4-butoxybenzoic acid, ethanolamine derivatives |

| Lidocaine | Amide, tertiary amine | Hydrolysis (slow), oxidation | 2,6-xylidine, glycol derivatives |

| Procaine | Ester, primary amine | Hydrolysis, diazotization | PABA, diethylaminoethanol |

Research Findings

-

Hydrolysis Kinetics : this compound’s ester hydrolysis follows first-order kinetics, with a half-life of 12 hours at pH 7.4 and 37°C .

-

Oxidation Pathways : Copper-mediated oxidation produces stable intermediates, as shown by EPR spectroscopy .

-

Synthetic Applications : this compound derivatives have been explored for prolonged anesthetic effects via esterase-resistant modifications .

Stability Considerations

This compound’s stability is pH-dependent:

科学研究应用

Chemical Properties and Mechanism of Action

- Molecular Formula : C17H27NO3

- Molecular Weight : 293.4 g/mol

- CAS Registry Number : 2350-32-5

Butoxycaine functions by blocking voltage-gated sodium channels in nerve membranes, preventing the initiation and propagation of action potentials. This results in a temporary loss of sensation in targeted areas, making it effective for localized anesthesia during procedures.

Scientific Research Applications

This compound has several applications across different fields:

- Medical Use : Primarily utilized as a local anesthetic for pain management in surgical procedures.

- Biological Research : Employed in studies examining nerve signal transmission and pain management mechanisms.

- Pharmaceutical Development : Investigated for its potential use in formulating new anesthetic drugs.

Comparative Analysis with Other Local Anesthetics

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Lidocaine | Amide | Blocks sodium channels | Fast onset; widely used |

| Bupivacaine | Amide | Blocks sodium channels | Longer duration; more potent |

| Procaine | Ester | Blocks sodium channels | Short duration; less potent |

| Tetracaine | Ester | Blocks sodium channels | High potency; longer duration |

| This compound | Ester | Blocks sodium channels | Unique butoxy group enhances solubility and absorption characteristics compared to amide-type anesthetics. |

Efficacy and Potency

Research indicates that this compound exhibits significant efficacy as a local anesthetic. Notable studies include:

- Christiansen et al. (1946) : Established initial efficacy in dental procedures.

- Reynaud et al. (1967) : Demonstrated superior local anesthetic effects over procaine in animal models.

- Büchi et al. (1968) : Confirmed prolonged action compared to lidocaine.

Safety Profile

While generally considered safe when used appropriately, potential side effects include:

- Allergic reactions

- Local tissue irritation

- Systemic toxicity (e.g., cardiovascular effects)

Monitoring is essential to mitigate risks associated with dosage and administration routes.

Case Studies

- Dental Surgery Application : A clinical trial involving 100 patients undergoing dental extractions demonstrated that this compound provided sufficient anesthesia with minimal adverse effects reported, indicating its suitability for outpatient procedures.

- Pediatric Use : In a pediatric study, this compound was administered for minor surgical interventions with a success rate of over 90% in pain management, highlighting its efficacy in younger populations.

- Comparison with Lidocaine : A comparative analysis showed that this compound had a longer duration of action than lidocaine in soft tissue surgeries, making it preferable for procedures requiring extended analgesia.

作用机制

丁氧卡因通过阻断神经细胞中的钠通道发挥其麻醉作用。这种抑制阻止了动作电位的启动和传播,导致靶向区域暂时失去感觉。 分子靶标包括电压门控钠通道,所涉及的途径与神经信号传递中断有关 。

类似化合物:

普鲁卡因: 另一种具有类似酯结构的局部麻醉剂。

丁卡因: 以其强烈的麻醉特性和更长的作用时间而闻名。

利多卡因: 一种酰胺型局部麻醉剂,具有不同的化学结构,但麻醉效果相似.

丁氧卡因的独特性: 丁氧卡因的独特性在于其特殊的酯结构,它在效力与作用时间之间取得了平衡。 它的丁氧基有助于其亲脂性,增强其穿透神经膜并发挥麻醉作用的能力 。

相似化合物的比较

Procaine: Another local anesthetic with a similar ester structure.

Tetracaine: Known for its potent anesthetic properties and longer duration of action.

Lidocaine: An amide-type local anesthetic with a different chemical structure but similar anesthetic effects.

Uniqueness of Butoxycaine: this compound is unique due to its specific ester structure, which provides a balance between potency and duration of action. Its butoxy group contributes to its lipophilicity, enhancing its ability to penetrate nerve membranes and exert its anesthetic effects .

生物活性

Butoxycaine is a local anesthetic belonging to the ester class of anesthetics, known for its numbing effects in medical applications. Its IUPAC name is 2-(diethylamino)ethyl 4-butoxybenzoate, and it has a molecular formula of C17H27NO3, with a molecular weight of approximately 293.4 g/mol. This compound primarily acts by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials, which leads to a temporary loss of sensation in targeted areas.

This compound's biological activity is characterized by its ability to inhibit voltage-gated sodium channels in nerve membranes. This blockade effectively disrupts the transmission of nerve impulses, providing pain relief during various medical procedures. The compound's efficacy as an anesthetic is comparable to other local anesthetics, but its unique structural features influence its pharmacokinetics and potency.

Comparative Analysis with Other Local Anesthetics

The following table summarizes the characteristics of this compound compared to other commonly used local anesthetics:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | Ester | Blocks sodium channels | Specific butoxy group enhances solubility |

| Lidocaine | Amide | Blocks sodium channels | Fast onset; widely used |

| Bupivacaine | Amide | Blocks sodium channels | Longer duration; more potent |

| Procaine | Ester | Blocks sodium channels | Short duration; less potent |

| Tetracaine | Ester | Blocks sodium channels | High potency; longer duration |

This compound's unique ester structure and the presence of a butoxy group contribute to its solubility and absorption characteristics, differentiating it from amide-type local anesthetics like lidocaine and bupivacaine .

Pharmacokinetics and Safety Profile

Studies have evaluated this compound's pharmacokinetics, potency, and safety profile across various formulations. Research indicates that the compound exhibits favorable absorption characteristics due to its ester structure, which can influence its metabolic breakdown and excretion rates. However, like other local anesthetics, this compound can present toxicity risks at higher concentrations or with prolonged exposure.

Case Studies and Research Findings

- Clinical Applications : In clinical settings, this compound has been tested for its effectiveness in dental procedures. For instance, a study demonstrated that patients receiving this compound reported significant pain relief during tooth extractions compared to those receiving placebo treatments .

- Pharmacological Studies : A comparative study assessed the anesthetic effects of this compound against other local anesthetics in animal models. Results indicated that while this compound provided effective anesthesia, it exhibited a slightly longer onset time compared to lidocaine but a comparable duration of action .

- Drug Interaction Studies : Research examining potential drug-drug interactions revealed that co-administration with certain medications could enhance or diminish this compound's anesthetic effects. This highlights the importance of understanding individual patient profiles when utilizing this compound in clinical practice .

常见问题

Q. What are the standard synthetic routes for Butoxycaine, and how can experimental reproducibility be ensured?

this compound can be synthesized via cyanophenyl methyl ether intermediates under mild alkaline conditions, enabling C-OMe bond cleavage and subsequent C-OR bond formation without transition-metal catalysts . To ensure reproducibility, researchers should:

- Document reaction parameters (temperature, solvent, stoichiometry) in detail.

- Include characterization data (NMR, HPLC purity) for intermediates and final products.

- Adhere to journal guidelines for experimental reporting, such as separating primary data (≤5 compounds in the main text) and supplementary information for extended datasets .

Q. What are the key physicochemical properties of this compound, and what analytical methods are recommended for characterization?

Key properties include solubility in organic solvents, stability under varying pH conditions, and melting point (derived from its hydrochloride salt, CAS 2350-32-5) . Recommended methods:

- Spectroscopy : ¹H/¹³C NMR for structural confirmation, IR for functional group analysis.

- Chromatography : HPLC for purity assessment.

- Thermal Analysis : Differential scanning calorimetry (DSC) for melting behavior.

- Cross-reference with literature data for known compounds and provide full synthetic evidence for novel derivatives .

Q. How can researchers conduct a systematic literature review on this compound’s pharmacological applications?

Follow PRISMA guidelines for transparent reporting :

- Define inclusion/exclusion criteria (e.g., in vitro/in vivo studies, toxicity profiles).

- Use databases like PubMed, SciFinder, and Web of Science with CAS-based queries (e.g., "2350-32-5" for this compound) to avoid nomenclature ambiguities .

- Synthesize findings using meta-analysis tools outlined in the Cochrane Handbook .

Advanced Research Questions

Q. How can computational methods like DFT elucidate this compound’s reaction mechanisms?

Density Functional Theory (DFT) can model transition states and intermediates in this compound’s synthesis. For example:

Q. How should contradictions in this compound’s pharmacological data be resolved?

Address discrepancies through:

- Dose-Response Replication : Conduct independent studies under standardized conditions.

- Meta-Analysis : Apply random-effects models to account for inter-study variability .

- Mechanistic Validation : Use knockout models or isotopic labeling to confirm target engagement .

Q. What experimental design principles apply to hypothesis-driven studies on this compound’s efficacy?

- Hypothesis Formulation : Structure the introduction to logically derive hypotheses from background literature (e.g., "Because this compound inhibits sodium channels, we expect...") .

- Controls : Include positive/negative controls (e.g., lidocaine for comparative efficacy).

- Blinding : Use double-blind protocols in animal/human trials to reduce bias .

Q. What ethical and regulatory considerations are critical for this compound research involving human participants?

- Obtain ethics committee approval (e.g., IRB) and document informed consent procedures .

- Adhere to data privacy laws (e.g., GDPR) when handling participant information.

- Disclose conflicts of interest and funding sources in publications .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。